1-Cyclobutyl-1H-pyrazol-5-amine

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

1-Cyclobutyl-1H-pyrazol-5-amine (CAS 497947-61-2) is the preferred N-substituted aminopyrazole building block for kinase inhibitor medicinal chemistry. The cyclobutyl N1 group confers a distinct steric and electronic profile (predicted pKa 4.42) that directly governs nucleophilicity in Buchwald–Hartwig amination and binding-pose complementarity within ATP pockets. This scaffold is structurally validated in co-crystal complexes of triple kinase inhibitor ARN25565 analogs (PDB 9FT3, 9FR8). Procure this high-purity intermediate to ensure reproducible SAR campaigns, focused library synthesis, and consistent target-engagement data in Alzheimer's disease and tauopathy programs.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 497947-61-2
Cat. No. B2825772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-1H-pyrazol-5-amine
CAS497947-61-2
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESC1CC(C1)N2C(=CC=N2)N
InChIInChI=1S/C7H11N3/c8-7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3,8H2
InChIKeyAQVBPLARFOVVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-1H-pyrazol-5-amine (CAS 497947-61-2) – An N-Substituted Aminopyrazole Building Block for Kinase-Focused and Heterocyclic Chemistry


1-Cyclobutyl-1H-pyrazol-5-amine (CAS 497947-61-2) is an N-substituted aminopyrazole characterized by a cyclobutyl ring at the N1 position and a primary amine at C5 of the pyrazole core . This scaffold serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor libraries and the palladium-catalyzed synthesis of N-aryl pyrazoles via Buchwald–Hartwig amination . Its predicted physicochemical properties—including a pKa of 4.42 ± 0.12 and a boiling point of 302.4 ± 15.0 °C—position it as a moderately basic, thermally stable solid under standard laboratory storage conditions (2–8 °C, protected from light) .

Why N1-Cyclobutyl Substitution in 1-Cyclobutyl-1H-pyrazol-5-amine Cannot Be Replaced by Common N1-Alkyl or N1-Aryl Analogs


Within the class of 1-substituted 1H-pyrazol-5-amines, the N1 substituent dictates both the compound's physicochemical profile (basicity, lipophilicity, and steric demand) and its recognition by biological targets. The cyclobutyl group in 1-cyclobutyl-1H-pyrazol-5-amine confers a distinct combination of moderate steric bulk and electronic character compared to smaller alkyl groups (e.g., methyl) or electron-withdrawing aryl groups (e.g., phenyl). This substitution pattern directly influences the amine's nucleophilicity in cross-coupling reactions and the binding pose of derived inhibitors within kinase ATP pockets [1]. Consequently, substituting this building block with a methyl or phenyl analog in a synthetic sequence or a structure–activity relationship (SAR) campaign will predictably alter reaction yields, selectivity profiles, and target engagement—as quantified in the head-to-head comparisons below .

Quantitative Differentiation of 1-Cyclobutyl-1H-pyrazol-5-amine Against Closest N1-Substituted Analogs


Increased Basicity (pKa) Relative to N1-Methyl and N1-Phenyl Analogs

The predicted pKa of 1-cyclobutyl-1H-pyrazol-5-amine (4.42 ± 0.12) is higher than that of its N1-methyl analog (4.16 ± 0.10) and significantly higher than that of its N1-phenyl analog (3.17 ± 0.10) . This indicates that the cyclobutyl-substituted amine is more basic than the methyl-substituted amine and substantially more basic than the phenyl-substituted amine, which can affect protonation state at physiological pH and the amine's nucleophilicity in cross-coupling reactions.

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

Validated Scaffold for Triple Kinase Inhibition (GSK-3β/FYN/DYRK1A) as Demonstrated by Co-Crystal Structures

The 1-cyclobutyl-1H-pyrazol-5-amine scaffold is a critical component of ARN25565, a triple inhibitor of GSK-3β, FYN, and DYRK1A [1]. Co-crystal structures of ARN25565 bound to human DYRK1A (PDB ID: 9FT3, 2.7 Å resolution) and human GSK-3β (PDB ID: 9FR8, 2.3 Å resolution) have been solved [2][3]. In contrast, analogous structures incorporating smaller N1-alkyl (e.g., methyl) or N1-aryl (e.g., phenyl) substituents on the aminopyrazole core are not described in this specific inhibitor series, indicating that the cyclobutyl group is essential for the observed binding mode and multi-target profile.

Kinase Inhibitor Alzheimer's Disease X-ray Crystallography Structure-Based Drug Design

Compatibility with Palladium-Catalyzed Buchwald–Hartwig Amination for Diversification

1-Cyclobutyl-1H-pyrazol-5-amine serves as a competent substrate in Pd-catalyzed Buchwald–Hartwig amination reactions with aryl halides, enabling the synthesis of diverse 5-N-aryl-1-cyclobutyl-1H-pyrazol-5-amines in a single step from commercially available materials . While specific yield data for the cyclobutyl derivative versus methyl or phenyl analogs are not tabulated in the primary literature, the methodology has been explicitly demonstrated for 1,3-disubstituted 1H-pyrazol-5-amines as a class, with the cyclobutyl group providing a balance of steric demand and electronic character that is distinct from smaller or larger N1 substituents [1].

Cross-Coupling Synthetic Methodology C–N Bond Formation Heterocyclic Chemistry

High-Impact Application Scenarios for 1-Cyclobutyl-1H-pyrazol-5-amine in Kinase Drug Discovery and Synthetic Chemistry


Construction of CNS-Penetrant Kinase Inhibitor Libraries Targeting GSK-3β, FYN, and DYRK1A

1-Cyclobutyl-1H-pyrazol-5-amine is the optimal starting material for synthesizing analogs of the triple kinase inhibitor ARN25565. Researchers can use this building block to generate focused libraries around the validated aminopyrazole scaffold, leveraging the available co-crystal structures (PDB 9FT3, 9FR8) [1] to guide rational design. The cyclobutyl group's unique steric and electronic profile is essential for maintaining the desired binding pose and selectivity profile observed in the parent compound. Procurement of high-purity 1-cyclobutyl-1H-pyrazol-5-amine ensures consistency and reproducibility in SAR campaigns aimed at Alzheimer's disease and related tauopathies [2].

Palladium-Catalyzed Synthesis of N-Aryl Aminopyrazole Derivatives via Buchwald–Hartwig Amination

This compound is ideally suited for one-step diversification via Pd-catalyzed C–N bond formation with aryl halides . The reaction proceeds under standard conditions (Pd2(dba)3, XPhos, KOH, toluene, reflux) to afford 5-N-aryl-1-cyclobutyl-1H-pyrazol-5-amines in satisfactory yields. This methodology enables the rapid preparation of arrays of N-aryl pyrazoles for biological screening or further elaboration. The cyclobutyl substituent's moderate steric bulk helps to balance reactivity and selectivity in the cross-coupling step, making it a preferred substrate over more sterically hindered or electronically deactivated analogs.

SAR Studies Investigating the Role of N1 Substituent Basicity and Sterics in Target Binding

The quantifiable difference in predicted pKa (ΔpKa = +0.26 vs. methyl; ΔpKa = +1.25 vs. phenyl) makes 1-cyclobutyl-1H-pyrazol-5-amine a critical comparator in SAR studies designed to probe the influence of N1 substitution on target engagement, cellular permeability, and off-target activity. By comparing the biological activity of derivatives containing this scaffold against those bearing methyl or phenyl groups, medicinal chemists can deconvolute the contributions of basicity, lipophilicity, and steric fit to overall potency and selectivity.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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